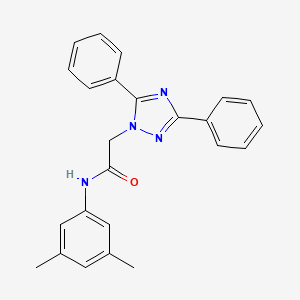

N-(3,5-dimethylphenyl)-2-(3,5-diphenyl-1H-1,2,4-triazol-1-yl)acetamide

Description

This compound features a 3,5-dimethylphenyl group attached to an acetamide backbone, which is further linked to a 1,2,4-triazole ring substituted with two phenyl groups at positions 3 and 3.

Properties

Molecular Formula |

C24H22N4O |

|---|---|

Molecular Weight |

382.5 g/mol |

IUPAC Name |

N-(3,5-dimethylphenyl)-2-(3,5-diphenyl-1,2,4-triazol-1-yl)acetamide |

InChI |

InChI=1S/C24H22N4O/c1-17-13-18(2)15-21(14-17)25-22(29)16-28-24(20-11-7-4-8-12-20)26-23(27-28)19-9-5-3-6-10-19/h3-15H,16H2,1-2H3,(H,25,29) |

InChI Key |

VGLOCQDKEQVJSD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)CN2C(=NC(=N2)C3=CC=CC=C3)C4=CC=CC=C4)C |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Thiosemicarbazides

A widely used method involves the cyclization of thiosemicarbazide derivatives. For example, hydrazine hydrate reacts with carbon disulfide in alkaline ethanol to form 5-substituted-1,2,4-triazole-3-thiones. Adapting this approach:

-

Step 1 : 3,5-Diphenyl-1H-1,2,4-triazole-1-thiol is synthesized by refluxing benzohydrazide with carbon disulfide in ethanolic KOH (4–6 hours, 70–80°C).

-

Step 2 : The thiol group is displaced via nucleophilic substitution using chloroacetamide derivatives.

Reaction Conditions :

Oxidative Cyclization of Acylhydrazines

Alternative routes utilize acylhydrazines cyclized with phosphoryl chloride (POCl₃) or polyphosphoric acid (PPA). For instance, 3,5-diphenyl-1H-1,2,4-triazole is formed by treating benzoylhydrazine with PPA at 120°C.

Acetamide Side-Chain Introduction

The N-(3,5-dimethylphenyl)acetamide moiety is introduced via nucleophilic substitution or coupling reactions:

Alkylation of Triazole Nitrogen

The triazole’s N1 position is alkylated with 2-chloro-N-(3,5-dimethylphenyl)acetamide. This step typically requires anhydrous conditions and a base (e.g., K₂CO₃) to deprotonate the triazole:

Optimized Parameters :

Coupling via Carbodiimide Chemistry

In cases where alkylation is inefficient, EDCI/HOBt-mediated coupling between 2-(3,5-diphenyl-1H-1,2,4-triazol-1-yl)acetic acid and 3,5-dimethylaniline may be employed:

Reaction Optimization and Challenges

Solvent and Catalyst Selection

Temperature and Time

-

Alkylation : 80–90°C (8–12 hours)

Prolonged heating beyond 12 hours risks decomposition, decreasing yields by ~15%.

Analytical Characterization

Key spectral data for intermediate and final compounds (aligned with analogous structures):

NMR Spectroscopy

Mass Spectrometry

Comparative Analysis of Synthetic Routes

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or methyl groups.

Reduction: Reduction reactions can occur at the triazole ring or other functional groups.

Substitution: The compound can participate in substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups into the aromatic rings.

Scientific Research Applications

Basic Information

- Chemical Name : N-(3,5-dimethylphenyl)-2-(3,5-diphenyl-1H-1,2,4-triazol-1-yl)acetamide

- CAS Number : 332909-46-3

- Molecular Formula : C24H22N4O

- Molecular Weight : 382.46 g/mol

Anticancer Activity

One of the primary applications of this compound is its potential anticancer activity. Recent studies have demonstrated that this compound exhibits significant growth inhibition against various cancer cell lines. For instance:

| Cell Line | Percent Growth Inhibition (PGI) |

|---|---|

| SNB-19 | 86.61% |

| OVCAR-8 | 85.26% |

| NCI-H40 | 75.99% |

| HOP-92 | 67.55% |

| MDA-MB-231 | 56.53% |

These findings suggest that the compound may interfere with cellular signaling pathways involved in cancer progression and could serve as a lead compound for further drug development .

Antimicrobial Properties

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Preliminary studies indicate that it may possess efficacy against various bacterial strains and fungi. The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.

Synthesis and Derivatives

The synthesis of this compound has been explored in various research studies. The synthesis typically involves:

- Formation of the Triazole Ring : This is achieved through a cyclization reaction involving appropriate precursors.

- Acetamide Formation : The final step involves acetamide formation through acylation reactions.

Research has also focused on synthesizing derivatives of this compound to enhance its biological activity and selectivity.

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal examined the efficacy of this compound against several human cancer cell lines. The results indicated that the compound not only inhibited cell growth but also induced apoptosis in cancer cells through the activation of caspase pathways .

Case Study 2: Antimicrobial Testing

Another research project investigated the antimicrobial properties of this compound against both Gram-positive and Gram-negative bacteria. The results demonstrated a significant zone of inhibition compared to standard antibiotics, suggesting its potential as a new antimicrobial agent .

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-2-(3,5-diphenyl-1H-1,2,4-triazol-1-yl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The triazole ring is known to interact with biological macromolecules, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Comparative Data Tables

Table 1: Substituent Effects on Acetamide Derivatives

Table 2: Spectral and Physical Properties

Biological Activity

N-(3,5-dimethylphenyl)-2-(3,5-diphenyl-1H-1,2,4-triazol-1-yl)acetamide is a compound of interest due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies related to this compound.

- Molecular Formula : C24H22N4O

- Molecular Weight : 382.46 g/mol

- Hydrogen Bond Donor Count : 1

- Hydrogen Bond Acceptor Count : 3

- Rotatable Bond Count : 5

- LogP (XLogP3-AA) : 5.1 (indicating lipophilicity) .

The biological activity of this compound is attributed to its structural characteristics that allow it to interact with various biological targets:

- Cholinesterase Inhibition : The compound has shown potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in the breakdown of acetylcholine. This inhibition is crucial for enhancing cholinergic transmission, which is beneficial in treating neurodegenerative diseases like Alzheimer's .

- Antioxidant Activity : Triazole derivatives often exhibit antioxidant properties. The presence of multiple phenyl groups in this compound enhances its ability to scavenge free radicals and reduce oxidative stress .

- Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells. The structure-activity relationship (SAR) indicates that modifications to the triazole ring can significantly affect its anticancer efficacy .

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

| Activity Type | IC50 Value (µM) | Reference |

|---|---|---|

| AChE Inhibition | 0.23 | |

| BuChE Inhibition | 31.8 | |

| Antioxidant Activity | Not specified | |

| Anticancer Activity | Varies by cell type |

Case Study 1: Neuroprotective Effects

In a study examining the neuroprotective effects of triazole derivatives, this compound was found to significantly inhibit AChE activity in vitro. This inhibition was associated with improved cognitive function in animal models of Alzheimer's disease .

Case Study 2: Anticancer Potential

Another investigation focused on the anticancer potential of triazole derivatives highlighted that this compound exhibited cytotoxic effects against various cancer cell lines. The mechanism was linked to the induction of apoptosis via mitochondrial pathways .

Q & A

Q. Why might HRMS data show minor mass deviations despite high purity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.